N-Cyclopropyl-4-fluoroaniline
Overview
Description
N-Cyclopropyl-4-fluoroaniline is an organic compound with the molecular formula C9H10FN It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a fluorine atom substituted at the para position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Cyclopropyl-4-fluoroaniline typically involves the selective reaction of a nitrobenzene derivative with cyclopropylamine. The process can be summarized as follows:
Selective Reaction: A nitrobenzene derivative is reacted with cyclopropylamine at room temperature to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride.
Reduction: The acetylated compound is reduced in a solution of methanol, ethanol, or isopropanol using palladium on carbon or sodium borohydride.
De-amination: The final step involves reductive diazotation followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield cyclopropyl-substituted anilines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and palladium on carbon are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions include nitrosoanilines, nitroanilines, and various substituted anilines, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Cyclopropyl-4-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of quinolone antibiotics.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-fluoroaniline involves its interaction with specific molecular targets, leading to various biological effects. The cyclopropyl group and the fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application, such as enzyme inhibition in pharmaceuticals or interaction with cellular components in biological studies .
Comparison with Similar Compounds
- N-Cyclopropyl-4-chloroaniline
- N-Cyclopropyl-4-bromoaniline
- N-Cyclopropyl-4-methoxyaniline
Comparison: N-Cyclopropyl-4-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methoxy analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
N-cyclopropyl-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXGFOMBAHKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621811 | |
Record name | N-Cyclopropyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136005-64-6 | |
Record name | N-Cyclopropyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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